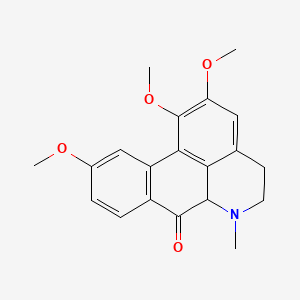
1,2,10-Trimethoxy-7-oxoaporphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,10-Trimethoxy-7-oxoaporphine is an aporphine alkaloid, a class of naturally occurring chemical compounds. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound includes three methoxy groups and a ketone group, which contribute to its unique chemical behavior and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,10-Trimethoxy-7-oxoaporphine can be synthesized through various classical column chromatographic methods. The structure elucidation is primarily based on spectroscopic analysis, such as UV, NMR, and HR-ESI-MS . The synthetic route typically involves the extraction of the compound from natural sources, followed by purification and structural confirmation.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves large-scale extraction from plant sources, followed by purification using chromatographic techniques. The process would require optimization to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,10-Trimethoxy-7-oxoaporphine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include derivatives with altered functional groups, which can exhibit different biological activities. For example, oxidation can introduce additional ketone groups, while reduction can convert ketones to alcohols.
Applications De Recherche Scientifique
1,2,10-Trimethoxy-7-oxoaporphine has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of aporphine alkaloids and their derivatives.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 1,2,10-Trimethoxy-7-oxoaporphine involves targeting microtubules and mitochondria. The compound promotes tubulin polymerization into microtubules, disrupting the microtubule cytoskeleton network and causing cell cycle arrest in the G2/M phase. It also impairs mitochondrial bioenergetic function by causing ATP depletion and mitochondrial membrane depolarization. These effects lead to the activation of caspase-3 and caspase-9, triggering mitochondria-dependent apoptosis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Trimethoxy-4,5-dioxo-6a,7-dehydroaporphine: Known for its cytotoxic activity against cancer cells.
8-Hydroxy-1,4,5-trimethoxy-7-oxoaporphine: Exhibits anticancer properties similar to 1,2,10-Trimethoxy-7-oxoaporphine.
Uniqueness
This compound is unique due to its specific combination of methoxy and ketone groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to simultaneously target microtubules and mitochondria sets it apart from other similar compounds .
Propriétés
Numéro CAS |
15562-42-2 |
|---|---|
Formule moléculaire |
C20H21NO4 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-7-one |
InChI |
InChI=1S/C20H21NO4/c1-21-8-7-11-9-15(24-3)20(25-4)17-14-10-12(23-2)5-6-13(14)19(22)18(21)16(11)17/h5-6,9-10,18H,7-8H2,1-4H3 |
Clé InChI |
NZCXSMMAVUXISH-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C(C3=C2C1C(=O)C4=C3C=C(C=C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


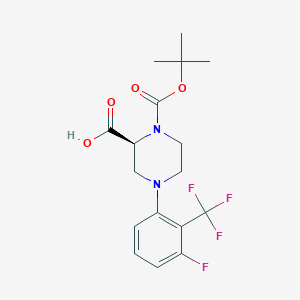




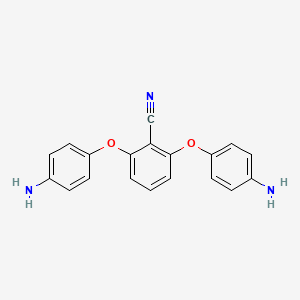
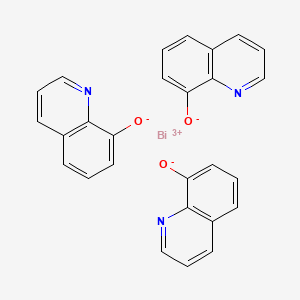
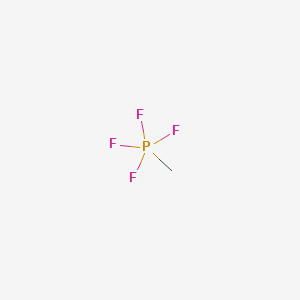
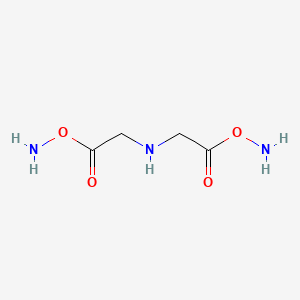
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)

![(3s,3As,5as,5br,10ar,10bs)-3-hydroxy-3a,5b-dimethyl-2,3,3a,4,5,5a,5b,6,7,10,10a,10b-dodecahydrocyclopenta[a]fluoren-8(1h)-one](/img/structure/B13730998.png)


